molecular formula C21H32O3 B1148967 2-[(1R,6S)-6-(2-hydroxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol CAS No. 139561-95-8

2-[(1R,6S)-6-(2-hydroxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol

Cat. No.: B1148967
CAS No.: 139561-95-8
M. Wt: 332.47698
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Description

2-[(1R,6S)-6-(2-hydroxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol is a complex organic compound characterized by its unique structural features, including a cyclohexene ring, a benzene ring, and multiple functional groups such as hydroxyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R,6S)-6-(2-hydroxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:

    Formation of the Cyclohexene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by selective hydrogenation to introduce the desired stereochemistry.

    Introduction of the Hydroxyl Group: The hydroxyl group at the 2-position can be introduced via hydroboration-oxidation of an alkene.

    Attachment of the Benzene Ring: This step often involves a Friedel-Crafts alkylation reaction, where the cyclohexene derivative is reacted with a benzene derivative in the presence of a Lewis acid catalyst.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, H₂ with palladium on carbon (Pd/C) catalyst.

    Substitution: HNO₃/H₂SO₄ for nitration, Cl₂/FeCl₃ for chlorination.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Nitro compounds, sulfonic acids, halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of stereochemistry and reaction mechanisms.

Biology

In biological research, the compound’s hydroxyl groups make it a potential candidate for studying enzyme interactions and metabolic pathways. It can be used as a probe to investigate the activity of hydroxylase enzymes.

Medicine

The compound’s structural similarity to certain bioactive molecules makes it a candidate for drug development. It can be used in the design of new pharmaceuticals targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers, resins, and other materials. Its reactivity allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(1R,6S)-6-(2-hydroxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s hydrophobic regions can interact with lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1R,6S)-6-(2-hydroxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]-5-ethylbenzene-1,3-diol
  • 2-[(1R,6S)-6-(2-hydroxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]-5-butylbenzene-1,3-diol

Uniqueness

Compared to similar compounds, 2-[(1R,6S)-6-(2-hydroxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol has a longer alkyl chain, which can influence its hydrophobicity and interaction with biological membranes. This structural feature may enhance its ability to penetrate lipid bilayers and interact with membrane-bound proteins.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-[(1R,6S)-6-(2-hydroxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-5-6-7-8-15-12-18(22)20(19(23)13-15)16-11-14(2)9-10-17(16)21(3,4)24/h11-13,16-17,22-24H,5-10H2,1-4H3/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDORWGKHUOHKJ-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(C)(C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@@H]2C(C)(C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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